Technical Guide: 4',3,5-Trifluorobiphenyl-4-carboxylic Acid Structure Analysis
Technical Guide: 4',3,5-Trifluorobiphenyl-4-carboxylic Acid Structure Analysis
The 4',3,5-Trifluorobiphenyl-4-carboxylic Acid Chemical Structure Analysis guide follows below.
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Part 1: Chemical Identity & Strategic Significance
4',3,5-Trifluorobiphenyl-4-carboxylic acid (CAS: 1214354-93-4) is a specialized fluorinated aromatic scaffold used primarily in medicinal chemistry as a bioisostere for lipophilic acids and in materials science as a liquid crystal mesogen.[1] Its structural architecture combines a biphenyl core with a specific fluorination pattern that critically alters its physicochemical profile compared to non-fluorinated analogs.
Structural Fingerprint
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IUPAC Name: 3,5-Difluoro-4-(4-fluorophenyl)benzoic acid
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SMILES: OC(=O)c1c(F)cc(cc1F)-c2ccc(F)cc2
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Molecular Formula: C₁₃H₇F₃O₂
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Molecular Weight: 268.19 g/mol
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Key Features:
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3,5-Difluoro Motif (Ring A): Positioned ortho to the carboxylic acid. This induces a significant ortho-fluorine effect , lowering the pKa (increasing acidity) via inductive electron withdrawal while sterically protecting the carbonyl carbon from nucleophilic attack.
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4'-Fluoro Motif (Ring B): Positioned para on the distal ring. This blocks a primary site of metabolic oxidation (CYP450-mediated hydroxylation), extending the molecule's half-life in vivo.
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Physicochemical Implications (The "Why")
| Property | Effect of Fluorination | Strategic Utility |
| Acidity (pKa) | Lowers pKa from ~4.2 (benzoic) to ~3.0–3.2. | Enhances ionic bonding with basic protein residues (e.g., Arginine, Lysine) in target pockets. |
| Lipophilicity (LogP) | Increases LogP by ~0.5–0.8 units. | Improves membrane permeability and blood-brain barrier (BBB) penetration. |
| Conformation | Induces twist angle between rings. | The 3,5-F atoms create steric repulsion with Ring B protons, locking the biphenyl system into a non-planar conformation (approx. 35–40° twist), crucial for selective receptor fitting. |
Part 2: Synthesis Protocol (Suzuki-Miyaura Coupling)
To analyze the structure, one must often synthesize the reference standard to ensure isotopic purity. The most robust route utilizes a palladium-catalyzed cross-coupling between a fluorinated aryl halide and a boronic acid.
Reaction Design
Causality: We choose 4-bromo-3,5-difluorobenzoic acid as the electrophile and 4-fluorophenylboronic acid as the nucleophile. The electron-deficient nature of the difluorobenzoic acid ring facilitates the oxidative addition step of the catalytic cycle.
Step-by-Step Methodology
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Reagents:
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Aryl Halide: 4-Bromo-3,5-difluorobenzoic acid (1.0 equiv)
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Boronic Acid: 4-Fluorophenylboronic acid (1.2 equiv)
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Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) — Selected for stability and efficiency with sterically hindered substrates.
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Base: K₂CO₃ (3.0 equiv) — Aqueous solution (2M).
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Solvent: 1,4-Dioxane / Water (4:1 ratio).
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Procedure:
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Degassing: Purge the solvent mixture with Argon for 15 minutes. Critical: Oxygen poisons the Pd(0) species.
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Reflux: Heat the sealed reaction vessel to 90°C for 12 hours.
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Workup: Acidify the mixture with 1N HCl to pH 2 (precipitating the free acid). Extract with Ethyl Acetate.
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Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to avoid "streaking" of the free acid on silica.
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Synthesis Logic Diagram
Caption: Suzuki-Miyaura cross-coupling pathway utilizing steric-tolerant Pd ligands to synthesize the trifluorinated biphenyl core.
Part 3: Structural Analysis & Validation
This section details the self-validating analytical workflow. The presence of fluorine makes ¹⁹F NMR the primary tool for rapid structural confirmation, superior to ¹H NMR due to the lack of overlapping signals.
Nuclear Magnetic Resonance (NMR) Strategy
¹⁹F NMR (The "Fingerprint")
We expect two distinct signal regions. The integration ratio must be 2:1 (two equivalent F atoms on Ring A vs. one F atom on Ring B).
| Signal | Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| F-A | -112.0 to -115.0 | Doublet (or d-d) | 2F | Positions 3, 5 (Ortho to COOH) |
| F-B | -110.0 to -113.0 | Multiplet (tt) | 1F | Position 4' (Para on distal ring) |
Note: Shifts are referenced to CFCl₃ (0 ppm). The 3,5-F signal is deshielded by the electron-withdrawing COOH group.
¹H NMR (Coupling Verification)
The ¹H NMR spectrum will display characteristic ¹H-¹⁹F coupling , which is diagnostic.
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Ring A Protons (Positions 2, 6):
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Expected as a long-range doublet (³J_HF ≈ 6-9 Hz).
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Shift: ~7.2 - 7.5 ppm.[2] The shielding effect of the ortho-fluorines competes with the deshielding COOH, but typically F-shielding dominates slightly compared to unsubstituted positions.
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Ring B Protons (Positions 2', 3', 5', 6'):
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2'/6' (Ortho to bridge): Doublet of doublets (coupling to 3'/5' H and 4'-F).
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3'/5' (Ortho to F): Triplet-like pattern due to large ³J_HF (~8-10 Hz) and ³J_HH.
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Mass Spectrometry (MS)
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Ionization Mode: Electrospray Ionization, Negative Mode (ESI-). Carboxylic acids ionize best by deprotonation.
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Parent Ion: [M-H]⁻ = 267.18 m/z.
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Fragmentation:
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Loss of CO₂ ([M-H-44]⁻): Diagnostic of carboxylic acids.
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Loss of HF ([M-H-20]⁻): Common in ortho-fluorinated aromatics under high collision energy.
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Infrared Spectroscopy (IR)[3]
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C=O Stretch: The electron-withdrawing effect of the 3,5-difluoro substitution shifts the carbonyl stretch to a higher frequency (~1705–1715 cm⁻¹ ) compared to standard benzoic acid (~1685 cm⁻¹).
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C-F Stretch: Strong bands in the 1000–1400 cm⁻¹ region (often multiple bands).
Analytical Decision Tree
Caption: Step-by-step validation logic ensuring both molecular weight and isomeric purity before release.
Part 4: References
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ResearchGate . (2025). Synthesis of Fluorinated Biphenyl Dicarboxylic Acids and Analysis. Retrieved from [Link]
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National Institutes of Health (NIH) . (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Retrieved from [Link]
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Beilstein Journals . (2021). 19F NMR as a tool in chemical biology. Retrieved from [Link]
